molecular formula C11H15NO4 B184489 3,4,5-trimethoxy-N-methylbenzamide CAS No. 55100-33-9

3,4,5-trimethoxy-N-methylbenzamide

Cat. No. B184489
CAS RN: 55100-33-9
M. Wt: 225.24 g/mol
InChI Key: KGCVQLXXCMENQK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-methylbenzamide, also known as TMA-6, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and has been found to exhibit hallucinogenic properties. TMA-6 is a relatively new compound, and its synthesis, mechanism of action, and effects on the body are not well understood. In

Mechanism Of Action

The mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide is not well understood. It is believed to act as a partial agonist at serotonin 2A receptors, which are known to be involved in the hallucinogenic effects of psychedelics. 3,4,5-trimethoxy-N-methylbenzamide may also affect other neurotransmitter systems such as dopamine and norepinephrine.

Biochemical And Physiological Effects

3,4,5-trimethoxy-N-methylbenzamide has been found to produce hallucinogenic effects in humans and animals. These effects include altered perception, mood, and thought processes. 3,4,5-trimethoxy-N-methylbenzamide has also been found to increase heart rate and blood pressure in humans and animals.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low toxicity compared to other hallucinogenic compounds. However, 3,4,5-trimethoxy-N-methylbenzamide is a relatively new compound, and its effects on the body are not well understood. Additionally, 3,4,5-trimethoxy-N-methylbenzamide may not be suitable for all types of experiments due to its specific mechanism of action.

Future Directions

There are several areas of future research that could be explored with 3,4,5-trimethoxy-N-methylbenzamide. One area of interest is the potential therapeutic uses of 3,4,5-trimethoxy-N-methylbenzamide for mental health disorders such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide and its effects on neurotransmitter systems. Finally, studies could be conducted to investigate the long-term effects of 3,4,5-trimethoxy-N-methylbenzamide on the body and brain.
In conclusion, 3,4,5-trimethoxy-N-methylbenzamide is a synthetic compound that exhibits hallucinogenic properties and has been used in scientific research to study its effects on the central nervous system. Its synthesis, mechanism of action, and effects on the body are not well understood, but it has potential for future therapeutic uses and further research could be conducted to better understand its effects.

Scientific Research Applications

3,4,5-trimethoxy-N-methylbenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to exhibit hallucinogenic properties similar to other phenethylamines such as mescaline and 2C-B. 3,4,5-trimethoxy-N-methylbenzamide has been used in animal studies to investigate its effects on behavior, neurotransmitter release, and receptor binding.

properties

CAS RN

55100-33-9

Product Name

3,4,5-trimethoxy-N-methylbenzamide

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3,4,5-trimethoxy-N-methylbenzamide

InChI

InChI=1S/C11H15NO4/c1-12-11(13)7-5-8(14-2)10(16-4)9(6-7)15-3/h5-6H,1-4H3,(H,12,13)

InChI Key

KGCVQLXXCMENQK-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 3,4,5-trimethoxybenzoyl chloride) (2.9 g, 17.0 mmol) and tetrahydrofuran (170 mL) and cool to 0° C. Add diisopropylethylamine (5.92 mL, 34 mmol). Add methylamine hydrochloride (1.26 g, 18.7 mmol). Allow to stir for 1 hour and concentrate in vacuo. Chromatograph on silica gel eluting sequentially with 50% ethyl acetate/hexane to give N-methyl-3,4,5-trimethoxybenzamide: TLC Rf =0.45 (silica gel, 50% ethyl acetate/hexane).
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170 mL
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5.92 mL
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1.26 g
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